molecular formula C12H18N2O2 B133202 3-Hydroxymonoethylglycinexylidide CAS No. 34604-56-3

3-Hydroxymonoethylglycinexylidide

Cat. No. B133202
CAS RN: 34604-56-3
M. Wt: 222.28 g/mol
InChI Key: YITCMQBVWIHTTA-UHFFFAOYSA-N
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Description

3-Hydroxymonoethylglycinexylidide is a metabolite . It belongs to the class of organic compounds known as alpha amino acid amides . The molecular formula is C12H18N2O2 .


Synthesis Analysis

The synthesis of 3-Hydroxymonoethylglycinexylidide involves several reactions. Lidocaine is converted to 3-hydroxylidocaine, which is then converted to 3-Hydroxymonoethylglycinexylidide. Additionally, Lidocaine can be converted to monoethylglycinexylidide, which can also be converted to 3-Hydroxymonoethylglycinexylidide .


Molecular Structure Analysis

The molecular structure of 3-Hydroxymonoethylglycinexylidide consists of 12 carbon atoms, 18 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms . The InChI Key is YITCMQBVWIHTTA-UHFFFAOYSA-N .


Chemical Reactions Analysis

The chemical reactions involving 3-Hydroxymonoethylglycinexylidide are primarily its formation from Lidocaine and 3-hydroxylidocaine, as well as its conversion to other compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Hydroxymonoethylglycinexylidide include a water solubility of 0.406 mg/mL, a logP of 1.04 (ALOGPS) and 1.63 (Chemaxon), and a logS of -2.7 (ALOGPS). The compound has a pKa (Strongest Acidic) of 10.05 and a pKa (Strongest Basic) of 8.55. It has a physiological charge of 1, with 3 hydrogen acceptor counts and 3 hydrogen donor counts. The polar surface area is 61.36 Å^2 .

Scientific Research Applications

Phenylglycine-type Amino Acids in Peptide Natural Products

Phenylglycine-type amino acids, including variants like 3-Hydroxymonoethylglycinexylidide, are integral in the biosynthesis of a range of peptide natural products. These compounds have a significant role in the structure and function of glycopeptide antibiotics, as well as various biologically active linear and cyclic peptides. The biosynthesis gene clusters related to such compounds, including chloroeremomycin, balhimycin, and pristinamycin, have spurred intensive investigations, highlighting their importance in medicinal chemistry and pharmaceutical development (Al Toma et al., 2015).

Modification and Cross-linking in Polypeptides

The reactivity of compounds like 3-Hydroxymonoethylglycinexylidide with polypeptides can lead to significant biochemical interactions. For example, oxidized forms of related compounds have been studied for their ability to bind to proteins and form complex molecular structures, which have implications in understanding diseases like cataracts, as well as the broader protein functionality (Aquilina et al., 2000).

Applications in Photoinitiating Systems for 3D Printing

Innovations in 3D printing technology and photocomposite synthesis have utilized compounds like 3-Hydroxyflavone and N-Phenylglycine, closely related to 3-Hydroxymonoethylglycinexylidide. These compounds serve as high-performance photoinitiators, particularly under visible light exposure. This application underscores the versatility of such compounds in industrial and technological contexts (Al Mousawi et al., 2018).

3-Hydroxypropionic Acid in Metabolic Engineering

Related to the structural family of 3-Hydroxymonoethylglycinexylidide, the metabolic engineering of organisms for the production of 3-Hydroxypropionic acid demonstrates the potential of these compounds in biotechnological applications. This includes the production of value-added chemicals from glucose and glycerol, emphasizing the economic and sustainable aspects of such research (Chen et al., 2017).

Safety And Hazards

The safety data sheet for 3-Hydroxymonoethylglycinexylidide advises avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye. It recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

properties

IUPAC Name

2-(ethylamino)-N-(3-hydroxy-2,6-dimethylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2/c1-4-13-7-11(16)14-12-8(2)5-6-10(15)9(12)3/h5-6,13,15H,4,7H2,1-3H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YITCMQBVWIHTTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC(=O)NC1=C(C=CC(=C1C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80188178
Record name 3-Hydroxy-monoethylglycinexylidide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80188178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Hydroxymonoethylglycinexylidide

CAS RN

34604-56-3
Record name 2-(Ethylamino)-N-(3-hydroxy-2,6-dimethylphenyl)acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34604-56-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Hydroxy-monoethylglycinexylidide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034604563
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Hydroxy-monoethylglycinexylidide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80188178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
23
Citations
JB Keenaghan, RN Boyes - Journal of Pharmacology and Experimental …, 1972 - ASPET
… The major metabolites in rat urine were 3-hydroxylidocaine (31.2%) and 3-hydroxymonoethylglycinexylidide (36.9%), which were also in the bile. Monoethylglycinexylidide (14.9%) and …
Number of citations: 282 jpet.aspetjournals.org
T Suzuki, S Fujita, R Kawai - Journal of pharmaceutical sciences, 1984 - Elsevier
… These primary metabolites are further 3-hydroxylated and N-deethylated, respectively, to form a common secondary metabolite, 3-hydroxymonoethylglycinexylidide (111). In common …
Number of citations: 36 www.sciencedirect.com
RC Kammerer, DA Schmitz - Xenobiotica, 1986 - Taylor & Francis
… These metabolites were monoethylglycinexylidide (I), glycinexylidide(II), 3-hydroxymonoethylglycinexylidide (III), 3-hydroxylidocaine (IV), 4-hydroxylidocaine (V), xylidine (VI) and 4-…
Number of citations: 10 www.tandfonline.com
Z Luo, M Yu, SD Smith, M Kritzer, C Du… - Anesthesia and …, 2009 - ncbi.nlm.nih.gov
BACKGROUND Lidocaine can alleviate acute as well as chronic neuropathic pain at very low plasma concentrations in humans and laboratory animals. The mechanism (s) underlying …
Number of citations: 43 www.ncbi.nlm.nih.gov
GS Doran, AK Smith, JT Rothwell… - Journal of Chromatography …, 2018 - Elsevier
The anaesthetic lidocaine is metabolised quickly to produce a series of metabolites, including several hydroxylated metabolites, which are further metabolised by addition of a …
Number of citations: 4 www.sciencedirect.com
KENA COLLINSWORTH, SM KALMAN… - Circulation, 1974 - Am Heart Assoc
… A number of other degradative pathways produce small amounts of 3-hydroxylidocaine, 3-hydroxymonoethylglycinexylidide, and glycinexylidide, as well as small amounts of the …
Number of citations: 341 www.ahajournals.org
MS Lennard, GT Tucker, HF Woods - Journal of Pharmacokinetics and …, 1983 - Springer
… (GX) hydrochloride were donated by Astra Pharmaceutical Products, Framingham, Mass., while 3-hydroxylignocaine (3-HL) hydrochloride and 3-hydroxymonoethylglycinexylidide (3-…
Number of citations: 30 link.springer.com
JP Scarth, P Teale, T Kuuranne - Drug Testing and Analysis, 2011 - Wiley Online Library
… [166] Enzyme hydrolysis of urine samples with extracts of Helix pomatia yielded further metabolites tentatively identified as 3′-hydroxylidocaine, 3′-hydroxymonoethylglycinexylidide …
LJ Notarianni - 1979 - spiral.imperial.ac.uk
1.2. 1 Drugs and the fetus 27 1.2. 2 Placental structure and transplacental transfer 35 1.2. 3 Drug distribution in the fetus 41 1.2. 4 Pharmacokinetics of placental transfer at term 46 1.3 …
Number of citations: 2 spiral.imperial.ac.uk
JM Lemos Brandao - 2014 - digitalcommons.lsu.edu
Lidocaine, an amide local anesthetic agent, is commonly used in mammals, including humans. There is a general assumption that birds are more sensitive to lidocaine than mammals. …
Number of citations: 0 digitalcommons.lsu.edu

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